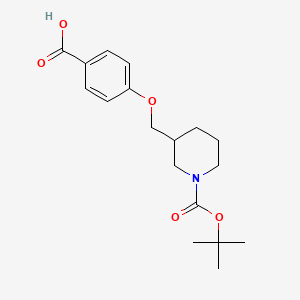

4-((1-(叔丁氧羰基)哌啶-3-基)甲氧基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid, also known as TBPMB, is a type of organic compound that has been used in a variety of scientific research applications. This compound is a derivative of benzoic acid and has been found to possess unique properties that can be used in a variety of laboratory experiments.

科学研究应用

PROTAC 开发

该化合物是一种 4-芳基哌啶,可作为 PROTAC(蛋白降解靶向嵌合体)开发中用于靶向蛋白降解的半柔性连接体 . PROTAC 是一类药物,其作用机制是招募 E3 泛素连接酶来标记特定蛋白以进行降解 .

药物发现和合成

该化合物的独特结构使其在药物发现和合成中具有多种应用. 它可以用作合成具有潜在治疗应用的复杂分子的构建单元.

聚合物化学

在聚合物化学领域,由于其反应性羧酸基团,该化合物可用作单体或交联剂. 这允许创建具有特定性质的聚合物,例如生物降解性或对刺激的响应性.

材料科学

该化合物的独特结构和反应性使其成为材料科学领域中的一种有价值的材料. 它可用于合成具有定制性能的先进材料.

化学缀合物

该化合物在化学缀合物的开发中用作刚性连接体 . 这些缀合物可用于各种领域,包括药物递送、生物成像和生物传感 .

生物缀合

该化合物中的羧酸基团可以与胺、醇和其他官能团反应,使其在生物缀合中具有用处 . 生物缀合是将两个生物分子化学连接在一起的过程,它是生物学研究许多领域的至关重要技术 .

安全和危害

作用机制

Target of Action

It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation .

Mode of Action

The compound interacts with its targets by serving as a linker in PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .

Result of Action

The primary result of the action of 4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid, when used in a PROTAC, is the degradation of the target protein. This can lead to a decrease in the function of the protein, potentially altering cellular processes .

生化分析

Biochemical Properties

4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of targeted protein degradation. It interacts with various enzymes, proteins, and other biomolecules to facilitate the degradation process. The compound acts as a linker that connects the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This interaction is essential for the formation of a ternary complex, which is necessary for the effective degradation of the target protein.

Cellular Effects

The effects of 4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By promoting the degradation of specific proteins, it can alter the cellular environment and affect processes such as cell cycle regulation, apoptosis, and differentiation . The ability to selectively degrade proteins makes this compound a valuable tool for studying the roles of specific proteins in cellular processes.

Molecular Mechanism

The molecular mechanism of action of 4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid involves its role as a linker in PROTAC degraders. The compound binds to both the target protein and the E3 ubiquitin ligase, facilitating the formation of a ternary complex. This complex brings the target protein in close proximity to the ubiquitin ligase, leading to the transfer of ubiquitin molecules to the target protein . The ubiquitinated protein is then recognized and degraded by the proteasome, resulting in the selective removal of the target protein from the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in protein levels and cellular responses.

Dosage Effects in Animal Models

The effects of 4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid vary with different dosages in animal models. At lower dosages, the compound may effectively promote the degradation of target proteins without causing significant toxicity . At higher dosages, toxic or adverse effects may be observed, including off-target protein degradation and disruption of normal cellular processes. It is important to determine the optimal dosage that achieves the desired effects while minimizing potential side effects.

Metabolic Pathways

4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid is involved in specific metabolic pathways that facilitate its function as a linker in PROTAC degraders. The compound interacts with enzymes and cofactors that are involved in the ubiquitination process, including E3 ubiquitin ligases and proteasomal components . These interactions are crucial for the efficient degradation of target proteins and the regulation of metabolic flux within the cell.

Transport and Distribution

The transport and distribution of 4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cell membranes through specific transporters or by passive diffusion . Once inside the cell, it can localize to specific cellular compartments where it interacts with target proteins and E3 ubiquitin ligases. The distribution of the compound within tissues may also affect its overall efficacy and specificity.

Subcellular Localization

The subcellular localization of 4-((1-(Tert-butoxycarbonyl)piperidin-3-yl)methoxy)benzoic acid is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization is essential for the formation of the ternary complex and the subsequent degradation of target proteins

属性

IUPAC Name |

4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-4-5-13(11-19)12-23-15-8-6-14(7-9-15)16(20)21/h6-9,13H,4-5,10-12H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAINLRKRAAVQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)COC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。